![molecular formula C20H30N2O7 B12286397 benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(6-oxo-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)amino]hexyl)benzylamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé comporte un groupe benzyle, une liaison carbamate et une chaîne hexyle substituée par un groupe trihydroxy-méthyloxane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(6-oxo-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)amino]hexyl)benzylamide implique généralement plusieurs étapes :
Formation de la chaîne hexyle : La chaîne hexyle avec les groupes oxo et amino peut être synthétisée par une série de réactions, notamment l’oxydation et l’amination.
Fixation du groupe trihydroxy-méthyloxane : Cette étape implique la protection et la déprotection des groupes hydroxyle afin d’assurer des réactions sélectives.
Formation de la liaison carbamate : La liaison carbamate est formée par réaction du groupe amine avec un chloroformiate de benzyle en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer :
Traitement par lots : Utilisation de grands réacteurs pour effectuer la synthèse en plusieurs étapes.
Chimie en flux continu : Mise en œuvre de réacteurs en flux continu pour améliorer l’efficacité des réactions et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes hydroxyle.
Réduction : Les réactions de réduction peuvent cibler le groupe oxo de la chaîne hexyle.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe benzyle ou de la liaison carbamate.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium ou trioxyde de chrome pour les réactions d’oxydation.
Agents réducteurs : Borohydrure de sodium ou hydrure de lithium et d’aluminium pour les réactions de réduction.
Réactifs de substitution : Agents halogénants tels que le chlorure de thionyle pour les réactions de substitution.
Principaux produits
Produits d’oxydation : Formation d’acides carboxyliques ou de cétones.
Produits de réduction : Formation d’alcools ou d’amines.
Produits de substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques.
Synthèse : Il sert d’intermédiaire dans la synthèse de molécules plus complexes.
Biologie
Inhibition enzymatique : Utilisation potentielle comme inhibiteur enzymatique en raison de sa liaison carbamate.
Bioconjugaison : Utilisé dans les techniques de bioconjugaison pour le marquage des biomolécules.
Médecine
Développement de médicaments : Enquête sur son potentiel en tant qu’agent thérapeutique.
Diagnostic : Utilisé dans les tests de diagnostic en raison de ses propriétés de liaison spécifiques.
Industrie
Science des matériaux : Appliqué au développement de nouveaux matériaux ayant des propriétés uniques.
Agriculture : Utilisation potentielle comme pesticide ou herbicide en raison de sa bioactivité.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its carbamate linkage.
Bioconjugation: Utilized in bioconjugation techniques for labeling biomolecules.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostics: Used in diagnostic assays due to its specific binding properties.
Industry
Material Science: Applied in the development of novel materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mécanisme D'action
Le mécanisme d’action du N-(6-oxo-6-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)amino]hexyl)benzylamide implique :
Cibles moléculaires : Le composé cible des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies impliquées : Il peut interférer avec les voies métaboliques en inhibant l’activité enzymatique ou en se liant aux récepteurs, ce qui entraîne des fonctions cellulaires modifiées.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
- Complexité structurelle : La présence de plusieurs groupes fonctionnels et d’une structure complexe la rend unique.
- Bioactivité : Sa bioactivité spécifique et ses applications potentielles dans divers domaines la distinguent des composés similaires.
Propriétés
Formule moléculaire |
C20H30N2O7 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate |
InChI |
InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23) |
Clé InChI |
MDHPQXZYOTUIEH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
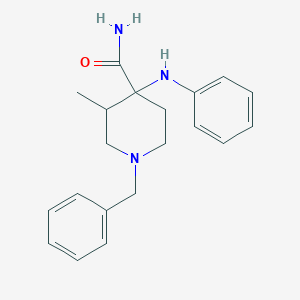
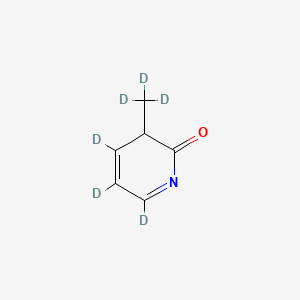
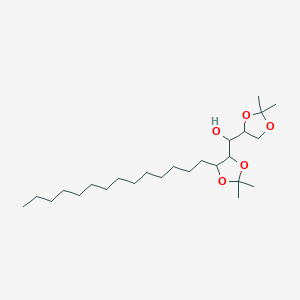

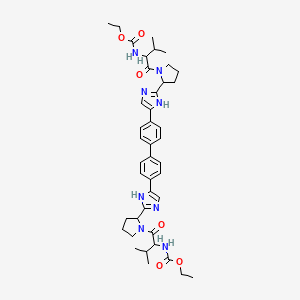

![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)
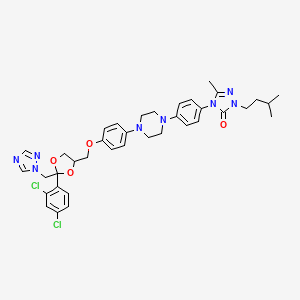


![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
